molecular formula C12H16BrN B1372523 3-bromo-N-cyclohexylaniline CAS No. 1020930-79-3

3-bromo-N-cyclohexylaniline

Cat. No.: B1372523
CAS No.: 1020930-79-3
M. Wt: 254.17 g/mol
InChI Key: CNCDIJBTEFQJLT-UHFFFAOYSA-N
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Description

3-bromo-N-cyclohexylaniline is an organic compound with the molecular formula C12H16BrN . It has a molecular weight of 254.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a benzene ring, which is further connected to a cyclohexyl group through an amine linkage . The InChI code for this compound is 1S/C12H16BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2 .

Scientific Research Applications

Aromatase Inhibition

3-bromo-N-cyclohexylaniline demonstrates potential as an effective inhibitor of aromatase, an enzyme involved in the aromatization of testosterone and androstenedione. Kellis and Vickery (1984) found that 4-cyclohexylaniline, a structurally similar analog, inhibits human placental microsomes' aromatization process more potently than d-aminoglutethimide, a known drug. This indicates that this compound could have significant implications in estrogen synthesis regulation, potentially affecting various physiological and pathological processes (Kellis & Vickery, 1984).

Organic Chemistry and Dye Synthesis

In the realm of organic chemistry, this compound is involved in the synthesis of complex organic compounds and dyes. For instance, Würthner et al. (2004) discussed its role in the preparation of regioisomerically pure perylene bisimide dyes, highlighting its utility in the creation of novel dye structures. This reflects its versatility in organic synthesis, particularly in the creation of functional materials (Würthner et al., 2004).

Chemical Reaction Studies

The study of this compound also contributes to understanding fundamental chemical reactions. Bellucci, Marioni, and Marsili (1972) used it in their research on the bromination of 3-cyclohexene-1-carboxylic acid. Their work provided insights into the stereochemical outcomes of such reactions, which are fundamental to organic chemistry and the design of new molecules (Bellucci, Marioni, & Marsili, 1972).

Structural and Molecular Studies

This compound has been used in structural and molecular studies to synthesize and analyze complex molecules. Smith and Wermuth (2012) demonstrated its application in generating cyclic imide and open-chain amide carboxylic acid derivatives. This research contributes to the broader understanding of molecular structures and interactions, which is crucial in fields like materials science and pharmaceuticals (Smith & Wermuth, 2012).

Safety and Hazards

3-bromo-N-cyclohexylaniline is classified under the GHS07 hazard class . It may cause skin and eye irritation, and it may be harmful if swallowed or inhaled . Safety precautions include avoiding breathing its mist or vapors and washing thoroughly after handling .

Properties

IUPAC Name

3-bromo-N-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCDIJBTEFQJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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